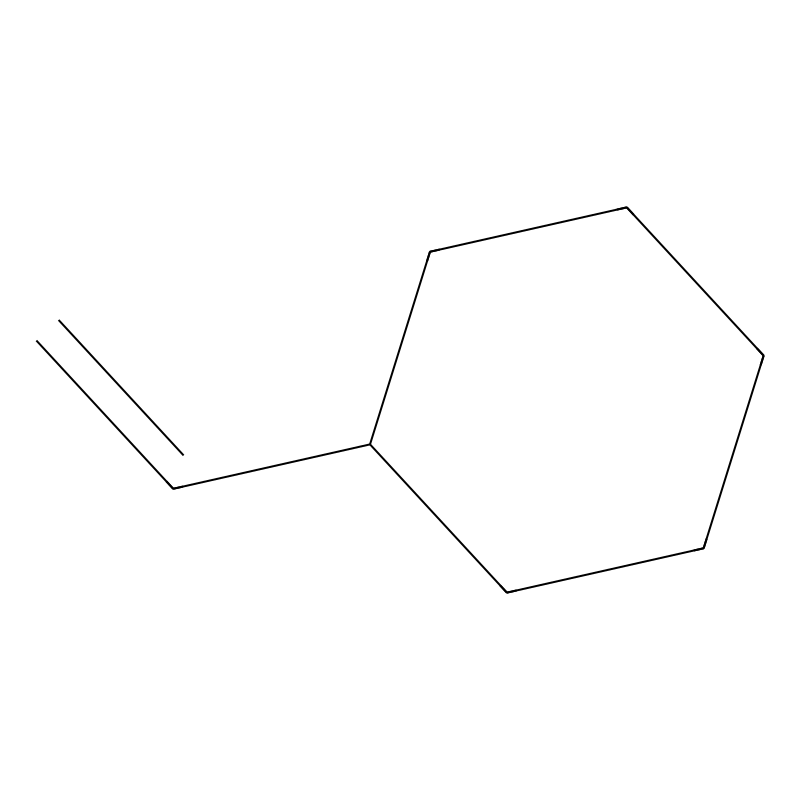Vinylcyclohexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Copolymerization Studies
VCH can be used as a co-monomer in the process of copolymerization. Copolymerization is a chemical reaction where two different monomers join together to form a polymer chain. Researchers have studied the use of VCH in copolymers with other alkenes, such as ethene and propene, using metallocene catalysts activated by methylaluminoxane. This research helps scientists understand the factors that influence the properties of copolymers, which can have various applications in materials science and other fields [].
Vinylcyclohexane is a colorless liquid with the chemical formula C${8}$H${14}$. It features a double bond between one of the carbon atoms in the cyclohexane ring and an additional vinyl group, making it a member of the alkenes. The presence of the vinyl group enhances its reactivity, allowing it to participate in various
Vinylcyclohexane undergoes several notable reactions:
- Polymerization: It can polymerize to form polyvinylcyclohexane, which is utilized in various materials.
- Hydrogenation: The compound can react with hydrogen in the presence of catalysts to form cyclohexane.
- Dichlorocyclopropanation: This reaction involves the addition of dichlorocyclopropane to vinylcyclohexane, which can be catalyzed by specific phase transfer catalysts .
The synthesis of vinylcyclohexane can be achieved through several methods:
- Condensation Reaction: A method involves condensing cyclohexyl ketone with 2,4,6-triisopropylbenzenesulfonylhydrazide to form an intermediate, followed by further reactions involving inorganic bases to yield vinylcyclohexane. This method is noted for its simplicity and efficiency in product separation .
- Diels-Alder Reaction: Vinylcyclohexene can also be produced through Diels-Alder reactions involving buta-1,3-diene .
Vinylcyclohexane has various applications across different fields:
- Chemical Industry: It serves as a precursor for producing polymers and other chemical intermediates.
- Material Science: The polymer derived from vinylcyclohexane has potential uses in creating durable materials.
- Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods .
Research on interaction studies involving vinylcyclohexane often focuses on its reactivity with other chemical agents. For example, studies have shown that it can interact with phase transfer catalysts during dichlorocyclopropanation reactions, demonstrating its versatility in synthetic organic chemistry .
Vinylcyclohexane shares structural similarities with several other compounds. Here are some notable comparisons:
Vinylcyclohexane's uniqueness lies in its balance between stability and reactivity due to the presence of both cyclic and vinyl structures. This makes it particularly useful in synthetic applications while also posing challenges regarding safety and handling due to potential toxicity.
XLogP3
Boiling Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (16.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Health Hazard






